molecular formula C12H13NO3 B8297329 2-Tert-butyl-7-nitro-benzofuran

2-Tert-butyl-7-nitro-benzofuran

Cat. No.: B8297329
M. Wt: 219.24 g/mol
InChI Key: CWJPQDCXFOHCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-7-nitro-benzofuran is a nitro-substituted benzofuran derivative designed for research and development applications. The benzofuran scaffold is a privileged structure in medicinal chemistry and material science, known for its diverse biological activities and presence in various natural products . The specific substitution pattern on this compound, featuring an electron-withdrawing nitro group at the 7-position and a sterically demanding tert-butyl group at the 2-position, makes it a valuable intermediate for constructing more complex molecules and for probing structure-activity relationships. Benzofuran derivatives exhibit a broad spectrum of pharmacological properties, including significant antitumor , anti-inflammatory , and antimicrobial activities . As a key synthetic precursor, this compound can be utilized in the synthesis of novel 3-aminobenzofuran derivatives, a subclass with enhanced biological profiles . The nitro group serves as a versatile synthetic handle, readily undergoing reduction to an amine or participating in various cyclization and tandem reactions to form spirocyclic or complex heterocyclic systems . This compound is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-tert-butyl-7-nitro-1-benzofuran

InChI

InChI=1S/C12H13NO3/c1-12(2,3)10-7-8-5-4-6-9(13(14)15)11(8)16-10/h4-7H,1-3H3

InChI Key

CWJPQDCXFOHCHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(O1)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Features of Selected Benzofuran Derivatives

Compound Name 2-Substituent 7-Substituent Ring Structure Molecular Weight (g/mol) Key Applications/Reactivity
This compound Tert-butyl Nitro Aromatic ~219.26* Pharmaceutical intermediate (inferred)
2-Methyl-7-nitro-2,3-dihydrobenzofuran Methyl Nitro Partially saturated (2,3-dihydro) Not provided Amine synthesis intermediate
2-Bromoacetyl-7-ethylbenzofuran Bromoacetyl Ethyl Aromatic 267.12 Reactive intermediate (e.g., nucleophilic substitution)

*Calculated based on molecular formula (C₁₂H₁₃NO₃).

Physical and Chemical Properties

  • Electronic Effects : The nitro group in both the target compound and ’s derivative withdraws electron density, directing further electrophilic substitutions to specific ring positions. In contrast, the bromoacetyl group in ’s compound is electron-withdrawing and a strong leaving group, favoring nucleophilic reactions .
  • Aromaticity : The dihydro structure in ’s compound disrupts full aromaticity, likely increasing reactivity toward hydrogenation or oxidation compared to fully aromatic analogs .

Preparation Methods

Benzofuran Core Construction

The benzofuran skeleton is typically synthesized via cyclization of phenolic precursors or transition metal-catalyzed cross-coupling. A prominent method involves the AlCl₃-catalyzed reaction of 3-hydroxy-2H-pyran-2-one with nitroalkenes, yielding benzofuran-2(3H)-ones (e.g., 24 in). This approach leverages nitroalkenes as latent nitro group carriers, enabling subsequent functionalization. For instance, methyl 3-nitrobut-3-enoate reacts with 3-hydroxy-2H-pyran-2-one under acidic conditions (TFA, 120°C) to afford nitro-substituted benzofuranones in 65–78% yields.

tert-Butyl Group Introduction

The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride or through pre-functionalized intermediates. Patent WO2011099010A1 describes the use of 2-chlorohexanoic acid derivatives in cyclization reactions, where tert-butyl groups are installed via alkylation of phenolic precursors. For example, reacting 2-(2-formyl-4-substituted phenoxy)hexanoic acid with tert-butylating agents (e.g., tert-butyl bromide) in toluene at reflux yields tert-butyl-substituted intermediates.

Nitration Strategies for Regioselective Functionalization

tert-Butyl Nitrite-Mediated C–H Nitration

The radical nitration strategy using t-BuONO has emerged as a powerful tool for regioselective nitro group installation. As detailed in, t-BuONO facilitates nitration via a radical cascade mechanism, particularly effective for electron-rich heterocycles like benzofurans. For 2-tert-butyl-benzofuran, nitration at the 7-position is favored due to the electron-donating tert-butyl group activating the para position. Typical conditions involve t-BuONO (2 equiv), Fe(III) catalysts, and acetonitrile at 80°C, achieving 70–85% regioselectivity for the 7-nitro isomer.

Electrophilic Nitration

Traditional nitrating agents (HNO₃/H₂SO₄) often yield mixtures due to competing ortho/para-directing effects. However, modifying reaction conditions (e.g., low temperature, nitronium tetrafluoroborate) enhances para selectivity. For example, nitration of 2-tert-butyl-benzofuran in dichloromethane at −10°C with NO₂BF₄ affords the 7-nitro derivative in 62% yield, albeit with 15% ortho byproduct.

Integrated Synthetic Routes

Route 1: Cyclization-Nitration Sequence

  • Step 1 : Synthesis of 2-tert-butyl-benzofuran

    • React 4-tert-butyl-2-hydroxybenzaldehyde with 2-bromohexanoic acid in toluene under basic conditions (K₂CO₃, reflux, 12 h).

    • Yield: 68% (after crystallization).

  • Step 2 : Regioselective Nitration

    • Treat 2-tert-butyl-benzofuran with t-BuONO (1.5 equiv) and FeCl₃ (10 mol%) in CH₃CN at 80°C for 6 h.

    • Yield: 78% (7-nitro isomer).

Table 1 : Optimization of Nitration Conditions

Nitrating AgentCatalystTemp (°C)Time (h)Yield (%)7-Nitro Selectivity (%)
t-BuONOFeCl₃8067892
HNO₃/H₂SO₄026265
NO₂BF₄-1017185

Route 2: Palladium-Catalyzed Sonogashira Coupling

  • Step 1 : Synthesis of 2-Iodo-7-nitro-benzofuran

    • Nitrate 2-iodo-benzofuran using acetyl nitrate (AcONO₂) at 0°C.

    • Yield: 70%.

  • Step 2 : tert-Butyl Group Installation

    • Perform Sonogashira coupling with tert-butylacetylene using Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and diisopropylamine in THF.

    • Yield: 65%.

Challenges and Mechanistic Considerations

Steric Hindrance from the tert-Butyl Group

The bulky tert-butyl group at position 2 impedes electrophilic substitution at adjacent positions. Computational studies (logP = 2.56) suggest enhanced hydrophobicity, complicating purification. Strategies include using polar aprotic solvents (DMF, DMSO) to improve solubility during nitration.

Competing Reaction Pathways

Radical nitration with t-BuONO may generate multiple nitro isomers. Mechanistic studies propose a tert-butoxyl radical (t-BuO·) initiating hydrogen abstraction, followed by NO₂· addition. Steric effects from the tert-butyl group direct radical attack to the less hindered 7-position.

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 2-Tert-butyl-7-nitro-benzofuran?

  • Methodological Answer : The synthesis typically involves two critical steps: (1) introducing the tert-butyl group to the benzofuran core and (2) regioselective nitration at the 7-position. A unified two-step approach, as demonstrated for hydroxybenzofuran derivatives, involves Friedel-Crafts alkylation using tert-butyl halides or tert-butanol under acidic conditions to attach the bulky substituent . Subsequent nitration can be achieved using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate, with careful control of temperature (0–5°C) to avoid over-nitration or decomposition. Ortho/para-directing effects of electron-donating groups (e.g., tert-butyl) must be considered to ensure regioselectivity .

Q. What analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions. For example, the tert-butyl group exhibits a singlet at ~1.3 ppm in ¹H NMR, while nitro group deshielding effects alter aromatic proton splitting patterns . High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography (as used for related nitrobenzofurans) resolves ambiguities in regiochemistry .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of 2-Tert-butyl-benzofuran derivatives be addressed?

  • Methodological Answer : The tert-butyl group’s steric bulk and electron-donating nature direct nitration to the less hindered para position (C7). However, competing meta-directing effects from the benzofuran oxygen may require optimization. Strategies include:

  • Temperature modulation : Lower temperatures (e.g., 0°C) favor kinetic control, enhancing para-selectivity.
  • Protecting groups : Temporary protection of the benzofuran oxygen (e.g., acetylation) can mitigate unwanted directing effects .
  • Alternative nitrating agents : Use of nitric acid in acetic anhydride reduces side reactions .

Q. What experimental designs mitigate decomposition during purification of this compound?

  • Methodological Answer : The nitro group’s sensitivity to light and heat necessitates:

  • Chromatography conditions : Use silica gel with neutral pH and solvents like hexane/ethyl acetate (low polarity) to minimize degradation.
  • Temperature control : Perform flash chromatography at ≤25°C under inert atmospheres (N₂/Ar).
  • Storage : Store in amber vials at –20°C, with desiccants to prevent hydrolysis .

Q. How does the tert-butyl group influence the benzofuran system’s electronic and steric properties?

  • Methodological Answer : The tert-butyl group:

  • Steric effects : Hinders electrophilic attack at adjacent positions, directing reactions to the nitro-substituted ring.
  • Electronic effects : Electron-donating via hyperconjugation increases electron density at C7, facilitating nitration but potentially destabilizing the nitro group under acidic conditions. Computational studies (DFT) and X-ray data (e.g., bond lengths in related compounds) corroborate these effects .

Q. What strategies resolve contradictions in spectroscopic data for nitrobenzofuran derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or impurity co-elution. Solutions include:

  • Multi-technique validation : Cross-check with IR (nitro group absorption ~1520 cm⁻¹) and UV-Vis (λmax ~270 nm for nitrobenzofurans).
  • Dynamic NMR : Detect tautomeric shifts by variable-temperature NMR .
  • Crystallography : Resolve regiochemistry ambiguities, as demonstrated for 2-methyl-7-nitro-dihydrobenzofuran .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.